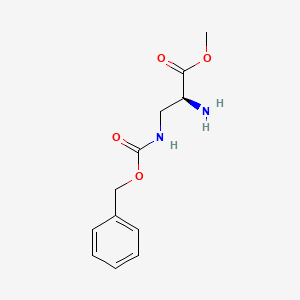

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Description

BenchChem offers high-quality (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYGUGYCBEXAB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Synthetic Utility of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals

Executive Summary

In the dynamic landscape of modern peptide synthesis and peptidomimetic drug development, the selection of highly specific, orthogonally protected chiral building blocks is paramount. (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester , commonly abbreviated as H-Dap(Z)-OMe , is a critical non-proteinogenic amino acid derivative. Built upon an L-2,3-diaminopropionic acid (Dap) scaffold, this compound provides researchers with a highly controlled pathway to synthesize complex RNA-binding peptides, pH-sensitive delivery vectors, and microbial siderophore conjugates.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the physicochemical properties, the mechanistic causality behind its orthogonal protection, and a self-validating experimental protocol for its integration into synthetic workflows.

Chemical Architecture & Physicochemical Profile

H-Dap(Z)-OMe is engineered to offer precise regioselectivity during amide bond formation. The molecule features a free α -amine ready for immediate N-acylation, while the β -amine and C-terminal carboxyl groups are chemically masked to prevent side reactions.

Table 1: Quantitative Physicochemical Data

| Property | Specification |

| Chemical Name | Methyl (S)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoate |

| CAS Number | 87768-65-8 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Stereochemistry | (S) / L-isomer |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |

| Storage Conditions | 2-8 °C, sealed in a dry environment to prevent ester hydrolysis |

(Data corroborated by standard chemical inventory specifications [1]).

Mechanistic Logic: The Orthogonal Protection Strategy

The true utility of H-Dap(Z)-OMe lies in its [2], which allows chemists to selectively unmask functional groups without disturbing others.

-

The Free α -Amine : Left unprotected, this primary amine acts as the sole nucleophile during the initial coupling step, ensuring linear chain elongation without branching.

-

The Cbz-Protected β -Amine : The Carboxybenzyl (Cbz or Z) group is highly robust. It withstands both the mild bases used in Fmoc solid-phase peptide synthesis (e.g., 20% piperidine) and the moderate acids used in Boc chemistry (e.g., Trifluoroacetic acid). It remains inert until intentionally cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong acids (HBr/AcOH).

-

The Methyl Ester Protected Carboxyl : The C-terminus is protected as a methyl ester (OMe) to prevent self-condensation or polymerization. Once the N-terminal coupling is complete, the ester can be cleanly removed via mild saponification (e.g., LiOH in THF/H₂O) to allow for subsequent C-terminal extension.

Fig 1: Orthogonal protection strategy of H-Dap(Z)-OMe highlighting selective reactivity.

Experimental Methodology: Solution-Phase Peptide Coupling

To incorporate H-Dap(Z)-OMe into a peptide chain, solution-phase coupling utilizing HATU and DIPEA is the industry standard. This protocol is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding.

Causality of Reagent Selection

-

HATU over HBTU/DCC : We utilize HATU due to the "7-aza effect." The 7-azabenzotriazole leaving group (HOAt) provides anchimeric assistance, which drastically accelerates the aminolysis kinetics and suppresses the epimerization of the activated chiral center [3].

-

DIPEA over TEA : N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk makes it a strictly non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form a reactive carboxylate anion without competing with the amine nucleophile [4].

Step-by-Step Protocol

-

Reagent Preparation : In an oven-dried reaction vessel under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) in anhydrous DMF to achieve a 0.1 M concentration.

-

Pre-Activation (Critical Step) : Add 2.5 equivalents of DIPEA, followed by 1.1 equivalents of HATU. Causality : Allow this mixture to stir for exactly 5–10 minutes. This pre-activation ensures complete conversion of the carboxylic acid into the highly reactive OAt-active ester before the amine is introduced, preventing the unwanted side reaction of amine guanidinylation by unreacted HATU.

-

Nucleophilic Addition : Add 1.1 equivalents of H-Dap(Z)-OMe. (Note: If utilizing the HCl salt of H-Dap(Z)-OMe, add an additional 1.0 equivalent of DIPEA to neutralize the salt and liberate the free base). Stir at room temperature.

-

Self-Validating Monitoring : Monitor the reaction via LC-MS. The protocol is validated when the distinct mass of the OAt-ester intermediate disappears and the mass of the desired amide product emerges (typically 1–2 hours).

-

Quenching & Sequential Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with 1M HCl: Chemically validates the removal of unreacted DIPEA and basic byproducts.

-

Wash with saturated NaHCO₃: Chemically validates the removal of unreacted carboxylic acids and the HOAt byproduct.

-

Wash with brine to remove residual water.

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Fig 2: Step-by-step synthetic workflow for HATU-mediated peptide coupling with H-Dap(Z)-OMe.

Advanced Applications in Drug Development

The incorporation of the Dap scaffold via H-Dap(Z)-OMe extends far beyond basic peptide elongation:

-

pH-Sensitive Delivery Vectors : The β -amine of the Dap residue exhibits a distinctly lower pKa (~6.3–6.6) compared to typical aliphatic amines like lysine ( pKa ~10.5). When incorporated into cationic amphipathic peptides, this unique pKa allows the vector to undergo a protonation-driven conformational change specifically within the acidic environment of the endosome, facilitating the endosomal escape of delivered nucleic acids (pDNA/siRNA) [5].

-

Siderophore Conjugates : Dap is a fundamental building block in the biosynthesis of microbial siderophores (e.g., staphyloferrin). Utilizing H-Dap(Z)-OMe allows medicinal chemists to synthesize "Trojan Horse" antibiotic conjugates that hijack bacterial iron-transport systems to bypass cellular efflux pumps [6].

References

-

Organic Chemistry Portal . "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters Abstract.[Link]

-

PeptideChemistry.org . "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry Resources. [Link]

-

Lan, Y., et al. "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." National Institutes of Health (NIH) PMC.[Link]

An In-depth Technical Guide to (S)-2-Amino-3-(benzyloxycarbonylamino)propanoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl (S)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoate, a key synthetic building block in medicinal chemistry and drug development. The document delves into its chemical identity, safety protocols, synthesis, purification, and applications, offering field-proven insights for its effective utilization.

Chemical Identity and Physicochemical Properties

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester, systematically named methyl (S)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoate, is a derivative of the amino acid L-serine. It features a methyl ester protecting the carboxylic acid and a benzyloxycarbonyl (Cbz) group protecting the side-chain amino group, leaving the α-amino group free for subsequent reactions, such as peptide coupling.

While a specific CAS Registry Number for this exact compound is not readily found in public databases, a closely related precursor, N-Cbz-L-serine methyl ester, is well-documented. For the purpose of safety and handling, data for this related compound can be instructive.

| Property | Value |

| Systematic Name | Methyl (2S)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoate |

| Common Synonyms | (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester; Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-aminopropanoate |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| Related CAS Number | 1676-81-9 (for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate)[1] |

Material Safety Data Sheet (MSDS) Summary and Handling

A definitive MSDS for the title compound is not available due to the lack of a specific CAS number. However, based on the safety data for structurally similar compounds, such as N-Cbz-L-serine methyl ester and other amino acid derivatives, the following precautions are advised.[1][2][3]

| Hazard Category | Description and Precautions |

| Hazard Identification | May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] |

| First-Aid Measures | IF ON SKIN: Wash with plenty of soap and water.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] IF SWALLOWED: Rinse mouth. Call a physician if you feel unwell.[5] |

| Handling and Storage | Handle in a well-ventilated place.[3] Wear suitable protective clothing. Avoid contact with skin and eyes.[3] Store the container tightly closed in a dry, cool, and well-ventilated place.[3] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles.[3] Handle with chemical-impermeable gloves.[3] Wear fire/flame resistant and impervious clothing.[3] If exposure limits are exceeded, use a full-face respirator.[3] |

Synthesis and Reaction Chemistry

The synthesis of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves a multi-step process starting from a readily available chiral precursor, such as L-serine. The synthetic strategy hinges on the orthogonal protection of the different functional groups. The benzyloxycarbonyl (Cbz) group is a classic choice for amine protection due to its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation.[6]

General Synthetic Protocol

A plausible synthetic route starts from N-Cbz-L-serine, which is commercially available. The carboxylic acid is first esterified, followed by the conversion of the hydroxyl group to an amino group.

Step 1: Esterification of N-Cbz-L-serine N-Cbz-L-serine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or a resin-bound catalyst) to yield methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.[1]

Step 2: Conversion of the Hydroxyl Group to an Azide The hydroxyl group of the serine methyl ester derivative is first activated, for example, by conversion to a mesylate using methanesulfonyl chloride and a base like triethylamine.[7] The resulting sulfonate is a good leaving group and can be displaced by an azide, typically using sodium azide in a polar aprotic solvent like DMF.[7] This yields methyl (S)-3-azido-2-(((benzyloxy)carbonyl)amino)propanoate.

Step 3: Reduction of the Azide to the Amine The azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with other reducing agents like triphenylphosphine followed by hydrolysis (Staudinger reaction). This final step yields the target compound, (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester.

Caption: Synthetic workflow for the preparation of the title compound.

Purification and Characterization

The crude product from the synthesis is typically purified using standard laboratory techniques.

Purification Protocol

Flash Column Chromatography: The crude material is dissolved in a minimal amount of the elution solvent and loaded onto a silica gel column. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used to elute the product. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure compound.

Analytical Characterization

The structure and purity of the final product are confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the presence and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the amine (N-H stretching), the ester (C=O stretching), and the carbamate (C=O stretching).

Applications in Research and Drug Development

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a valuable building block for the synthesis of complex molecules, particularly in the fields of peptide chemistry and drug discovery.

Peptide Synthesis

This compound is an example of a diaminopropionic acid (Dap) derivative with orthogonal protection.[8] The free α-amino group allows for its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, while the Cbz-protected side chain remains intact. The Cbz group is stable to the acidic conditions often used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with both major SPPS strategies.[6]

The resulting peptide containing the Dap residue can be further modified at the side-chain amine after selective deprotection of the Cbz group via catalytic hydrogenation. This allows for the introduction of various functionalities, such as fluorescent labels, biotin tags, or branched peptide chains.

Caption: Incorporation of the title compound in Solid-Phase Peptide Synthesis.

Peptidomimetics and Drug Design

Beyond linear peptides, this building block can be used to synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. The diaminopropionic acid scaffold is a versatile platform for creating constrained cyclic peptides and other complex architectures that can target specific biological receptors or enzymes.

Conclusion

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a synthetically useful and versatile building block for chemical and pharmaceutical research. Its orthogonally protected amino groups and esterified carboxylic acid make it an ideal candidate for incorporation into peptides and for the development of novel peptidomimetics. A thorough understanding of its synthesis, purification, and handling is crucial for its effective application in the laboratory.

References

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Available at: [Link]

-

(S)-2-BenzyloxycarbonylaMino-3-iodo-propionic acid Methyl ester - NextSDS. Available at: [Link]

-

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate - NextSDS. Available at: [Link]

- Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents.

-

The synthesis of N-(benzyloxycarbonyl)-3-O-E13,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-beta-D-glucopyranosyl]-L-serine methyl ester, and its condensation with activated esters of amino acids - PubMed. Available at: [Link]

-

2-AMINO-3-BENZYLOXY-PROPIONIC ACID METHYL ESTER — Chemical Substance Information - NextSDS. Available at: [Link]

-

Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

SAFETY DATA SHEET - Merck Millipore. Available at: [Link]

-

2-[[[4-[(Z)-Amino[[(hexyloxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid | Pharmaffiliates. Available at: [Link]

-

Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. Available at: [Link]

-

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate Safety Data Sheets. Available at: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Research Explorer - The University of Manchester. Available at: [Link]

-

Synthesis of benzyl 2(S)-[N-methyl-N-(2-carboxyethyl)aminocarbonyloxy]-3-phenylpropionate - PrepChem.com. Available at: [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester. As a key intermediate in the synthesis of complex peptides and peptidomimetics, understanding its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency. This document outlines the fundamental principles of solubility, details robust experimental methodologies for both kinetic and thermodynamic solubility determination, and describes modern analytical techniques for accurate quantification. By integrating theoretical expertise with practical, field-proven protocols, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Synthetic Chemistry

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a protected diamino acid derivative with significant utility in synthetic organic and medicinal chemistry. The carboxybenzyl (Cbz) protecting group on the beta-amino group and the methyl ester on the carboxylic acid modulate the compound's physicochemical properties, including its solubility. A thorough understanding of its solubility profile in a range of organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dictated by the concentration of the reactants in the solution. Poor solubility can lead to sluggish reactions, incomplete conversions, and reduced yields.

-

Purification and Crystallization: Solubility is a key parameter in developing effective purification strategies, such as crystallization and chromatography. Knowledge of solubility in different solvents allows for the selection of appropriate solvent/anti-solvent systems.

-

Process Scalability: A solubility profile is essential for scaling up synthetic processes from the laboratory to pilot plant and manufacturing scales. It informs decisions on reactor volumes, solvent requirements, and potential precipitation issues.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability.

This guide will provide the necessary protocols and theoretical background to empower researchers to generate a comprehensive solubility profile for this important synthetic intermediate.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. For (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester, key structural features that influence its solubility include:

-

Polarity: The presence of amino, ester, and carbamate functional groups imparts a degree of polarity to the molecule.

-

Hydrogen Bonding: The amino and carbamate groups can act as both hydrogen bond donors and acceptors.

-

Aromatic Ring: The benzyl group of the Cbz moiety introduces a nonpolar, aromatic character.

-

Crystal Lattice Energy: In its solid state, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur.

The general principle of "like dissolves like" provides a preliminary guide for solvent selection. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. However, the multifunctional nature of the target compound necessitates experimental determination of its solubility in a diverse range of solvents.

Experimental Determination of Solubility

The two primary types of solubility measurements relevant to drug discovery and development are kinetic and thermodynamic solubility.[1]

Kinetic Solubility Measurement

Kinetic solubility refers to the concentration of a compound in a solution at which it precipitates out of a supersaturated solution.[1] It is often used in high-throughput screening to quickly rank compounds. A common method involves preparing a concentrated stock solution in a highly polar solvent like dimethyl sulfoxide (DMSO) and then diluting it into the test solvent.

Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester in DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., acetonitrile, ethanol, dichloromethane).

-

Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 to 24 hours).[1]

-

Precipitation Detection: The point of precipitation can be detected visually or, more quantitatively, using nephelometry, which measures light scattering from suspended particles.[2]

Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]

Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester to a series of vials, each containing a different organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed. Centrifugation followed by filtration through a low-binding filter is recommended to ensure no solid particles are carried over.[3]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, as described in the following section.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and robust methods.

HPLC-UV Method

Due to the presence of the Cbz group, (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester has a strong UV chromophore, making it amenable to detection by UV-Vis spectroscopy.[4]

Protocol for HPLC-UV Quantification:

-

Standard Curve Generation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.

-

Chromatographic Separation: Inject the standards and the filtered supernatant from the solubility experiment onto a reversed-phase HPLC column (e.g., a C18 column). Use a mobile phase that provides good peak shape and resolution. A gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile with 0.1% formic acid) is often effective.

-

Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance (typically around 254-280 nm for the benzyl group).[4]

-

Data Analysis: Integrate the peak area of the compound in the chromatograms. Plot a standard curve of peak area versus concentration for the standards. Use the linear regression equation of the standard curve to calculate the concentration of the compound in the experimental samples.

LC-MS/MS for Higher Sensitivity

For very low solubilities or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[][6]

Key Considerations for LC-MS/MS:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Internal Standard: The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.[6]

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 7.58 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Water | 80.1 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of solubility data should consider the polarity of the solvents, their hydrogen bonding capabilities, and any specific interactions with the solute. For instance, protic solvents like methanol and ethanol may exhibit different solubility behavior compared to aprotic polar solvents like acetonitrile due to hydrogen bonding.

Conclusion

Determining the solubility profile of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a critical step in its application in organic synthesis and drug development. This guide has provided a comprehensive overview of the theoretical considerations, detailed experimental protocols for kinetic and thermodynamic solubility determination, and robust analytical methods for quantification. By following these self-validating procedures, researchers can generate high-quality, reproducible solubility data, enabling informed decisions in process development, purification, and formulation.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

-

ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

NIH. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

-

Waters. Quantitation of Amino Acids. Retrieved from [Link]

-

Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

-

NIH. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Retrieved from [Link]

-

NIH. 2,3-Diaminopropionic acid. PubChem. Retrieved from [Link]

-

MDPI. (2021, March 4). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. Retrieved from [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

NIH. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. raytor.com [raytor.com]

- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (S)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester: A Comprehensive NMR Guide

Executive Summary

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester—commonly referred to as H-Dap(Z)-OMe—is a critical chiral building block in modern peptide synthesis and drug development. As a derivative of 2,3-diaminopropionic acid (Dap), its orthogonally protected amine groups allow for regioselective peptide coupling, making it indispensable in the synthesis of cyclic peptides, peptidomimetics, and antibiotic analogs.

For drug development professionals, verifying the structural integrity and stereochemical purity of this intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides an in-depth, mechanistic guide to acquiring, analyzing, and validating the 1 H and 13 C NMR spectra of H-Dap(Z)-OMe, grounded in field-proven analytical protocols.

Structural and Mechanistic Overview

The molecular architecture of H-Dap(Z)-OMe (C 12 H 16 N 2 O 4 ) presents several distinct NMR challenges and features:

-

The Chiral Center (C2): The (S)-configuration at the alpha-carbon breaks the symmetry of the molecule. This stereocenter renders the two protons on the adjacent beta-carbon (C3) diastereotopic, resulting in complex spin-spin splitting patterns[1].

-

Orthogonal Nitrogen Environments: The molecule contains a highly shielded primary amine (alpha-NH 2 ) and a deshielded carbamate (Cbz-NH). Distinguishing these requires specific solvent conditions and exchange protocols.

-

Protecting Group Signatures: The benzyl carbamate (Cbz) and methyl ester groups provide strong, diagnostic anchor points in both 1 H and 13 C spectra.

Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness in the spectral assignment, the analytical protocol must be a self-validating system. We employ a two-step acquisition process utilizing Deuterium Oxide (D 2 O) exchange to definitively map labile protons.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15–20 mg of high-purity H-Dap(Z)-OMe in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).

-

Causality of Solvent Choice: CDCl 3 is selected over protic or highly polar solvents (like DMSO-d 6 ) because its non-polar nature minimizes the rapid intermolecular exchange of the amine/amide protons. This allows the N-H protons to be observed as distinct, albeit broadened, signals rather than being lost to the baseline[2].

-

-

Primary Acquisition: Acquire the 1D 1 H NMR spectrum at 400 MHz (or higher) and the 13 C NMR spectrum at 100 MHz at 298 K. Ensure a relaxation delay (D1) of at least 2 seconds for accurate integration.

-

The D 2 O Exchange (Self-Validation): Spike the NMR tube with 1–2 drops (approx. 10 μL) of D 2 O. Cap the tube and vigorously agitate for 30 seconds.

-

Causality of Exchange: Labile heteroatom protons (NH and NH 2 ) will undergo rapid chemical exchange with the deuterium pool ( R−NH2+D2O⇌R−ND2+HDO ).

-

-

Secondary Acquisition: Re-acquire the 1 H NMR spectrum. The signals corresponding to the alpha-NH 2 and Cbz-NH will vanish, while a new HDO peak will emerge at ~4.7 ppm. This binary "presence/absence" test provides absolute confirmation of the heteroatom assignments.

Self-validating NMR workflow incorporating D2O exchange for labile proton identification.

1 H NMR Data Analysis: Deciphering the Spin Systems

The 1 H NMR spectrum of H-Dap(Z)-OMe is characterized by distinct regions: the aromatic downfield, the mid-field protecting groups, and the upfield aliphatic core.

Table 1: Quantitative 1 H NMR Assignments (400 MHz, CDCl 3 )

| Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment |

| 7.30 – 7.38 | m | 5H | - | Cbz-Aromatic (Ar-H) |

| 5.40 | br s | 1H | - | Cbz-NH (Exchangeable) |

| 5.10 | s | 2H | - | Cbz-CH 2 (Benzyl) |

| 3.72 | s | 3H | - | Ester-OCH 3 |

| 3.65 | dd | 1H | 7.5, 5.0 | Alpha-CH (C2) |

| 3.45 | m | 1H | - | Beta-CH 2 (C3, H a ) |

| 3.25 | m | 1H | - | Beta-CH 2 (C3, H b ) |

| 1.60 | br s | 2H | - | Alpha-NH 2 (Exchangeable) |

Mechanistic Insights into the Spectra

The Diastereotopic ABX System: The most complex and informative region of the spectrum lies between 3.20 and 3.70 ppm. Because the C2 carbon is a chiral center, the two protons on the adjacent C3 carbon (beta-CH 2 ) are diastereotopic. They exist in permanently different magnetic environments and do not magnetically equate, even with rapid bond rotation[1].

-

They couple to each other with a large geminal coupling constant ( 2J≈13.5 Hz).

-

They couple individually to the alpha-proton with different vicinal coupling constants ( 3JAX and 3JBX ). This creates a classic ABX spin system. The alpha-proton appears as a doublet of doublets (dd) at 3.65 ppm, while the two beta-protons appear as distinct multiplets at 3.45 ppm and 3.25 ppm.

Nitrogen Quadrupolar Broadening: The Cbz-NH (5.40 ppm) and alpha-NH 2 (1.60 ppm) signals appear as broad singlets. This broadening is caused by the quadrupolar moment of the 14 N nucleus (spin I = 1), which induces rapid relaxation of the attached protons, partially washing out the expected 3J coupling to the adjacent aliphatic protons[3].

13 C NMR Data Analysis: Carbon Backbone Mapping

The 13 C spectrum provides a clear, uncoupled map of the molecular backbone. Because of the broad chemical shift range (0–200 ppm), signal overlap is virtually eliminated, allowing for precise identification of the carbonyl and aromatic carbons[2].

Table 2: Quantitative 13 C NMR Assignments (100 MHz, CDCl 3 )

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 174.5 | C q | Ester C=O |

| 156.8 | C q | Cbz C=O (Carbamate) |

| 136.2 | C q | Cbz-Aromatic (Ipso) |

| 128.5, 128.1, 128.0 | CH | Cbz-Aromatic (ortho, meta, para) |

| 66.9 | CH 2 | Cbz-CH 2 (Benzyl) |

| 55.4 | CH | Alpha-CH (C2) |

| 52.3 | CH 3 | Ester-OCH 3 |

| 44.1 | CH 2 | Beta-CH 2 (C3) |

Carbonyl Discrimination: The spectrum features two distinct carbonyl signals. The ester carbonyl is heavily deshielded (174.5 ppm) due to the adjacent oxygen and alpha-carbon. In contrast, the Cbz carbamate carbonyl resonates further upfield (156.8 ppm) due to the cross-conjugation and electron-donating resonance effects from the adjacent nitrogen and oxygen atoms.

2D NMR Validation: The COSY Network

To definitively prove the connectivity of the diaminopropionic acid core, a 2D Correlation Spectroscopy (COSY) experiment is utilized. COSY identifies protons that are scalar-coupled (typically separated by 2 or 3 bonds)[1].

In H-Dap(Z)-OMe, the COSY spectrum will show off-diagonal cross-peaks establishing the unbroken chain from the alpha-amine, through the carbon backbone, to the Cbz-protected amine.

Key 1H-1H COSY correlations defining the diaminopropionic acid (Dap) core connectivity.

By observing the cross-peak between the alpha-CH (3.65 ppm) and the beta-CH 2 multiplets (3.25/3.45 ppm), researchers can unequivocally validate the integrity of the Dap core, ensuring no structural rearrangements occurred during upstream synthesis.

References

- Zhang, W., & Sato, T. "NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins." NIH PubMed Central (PMC).

- "Quantitative 1H Nuclear Magnetic Resonance (qNMR)

- "Introduction to NMR spectroscopy of proteins." Duke Computer Science.

Sources

The Strategic Role of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester in Unnatural Amino Acid Discovery

Target Audience: Researchers, Medicinal Chemists, and Peptide Engineers Focus: Orthogonal Reactivity, Proteolytic Evasion, and pH-Responsive Peptide Design

Executive Summary

The transition of peptide therapeutics from the laboratory to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and off-target toxicity. To overcome these limitations, the incorporation of Unnatural Amino Acids (UAAs) has become a cornerstone of modern drug discovery. Among these, (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester (commonly referred to as H-Dap(Z)-OMe ) stands out as a highly versatile, chiral building block.

As a protected derivative of L-2,3-diaminopropionic acid (Dap), H-Dap(Z)-OMe offers a unique combination of orthogonal reactivity and physicochemical tuning. This whitepaper explores the chemical causality behind its structural design, its mechanistic advantages in peptide engineering (such as antimicrobial and cell-penetrating peptides), and provides self-validating experimental workflows for its application.

Chemical Anatomy & Orthogonal Strategy

The utility of H-Dap(Z)-OMe (CAS: 71749-02-5) lies in its precise arrangement of protecting groups, which allows for selective, sequential modifications without cross-reactivity.

-

Free α -Amine ( −NH2 ): Available as a free base or hydrochloride salt, the α -amine is primed for immediate amide coupling to a growing peptide chain or derivatization with small-molecule pharmacophores.

-

Cbz-Protected β -Amine ( −NH-Cbz ): The benzyloxycarbonyl (Cbz/Z) group on the side chain is the linchpin of this molecule's orthogonality. It is highly stable to the trifluoroacetic acid (TFA) used in Boc solid-phase peptide synthesis (SPPS) and the piperidine used in Fmoc SPPS. It can be selectively removed later via catalytic hydrogenolysis (H 2 , Pd/C) or strong acids (HBr/AcOH)[1].

-

Methyl Ester C-Terminus ( −OMe ): The methyl ester prevents unwanted polymerization or side reactions at the carboxylate during α -amine functionalization. It is easily removed via mild saponification (e.g., LiOH) to yield the free acid for subsequent C-terminal extension.

This specific protection scheme makes H-Dap(Z)-OMe an ideal precursor for both complex peptide conjugates and small-molecule drugs. For instance, it is a critical synthetic intermediate in the commercial production of Upacicalcet , a calcium-sensing receptor (CaSR) agonist used to treat secondary hyperparathyroidism[1][2].

Diagram 1: Orthogonal deprotection and functionalization workflow of H-Dap(Z)-OMe.

Mechanistic Advantages in Drug Discovery

Substituting canonical basic amino acids (like L-Lysine or L-Arginine) with Dap derivatives yields two profound pharmacological advantages:

Absolute Proteolytic Evasion

Endogenous proteases (e.g., trypsin) specifically recognize and cleave the peptide bonds adjacent to long-chain basic residues like Arginine and Lysine. Dap possesses only a single methylene carbon in its side chain. This drastic truncation introduces severe steric hindrance and alters the spatial presentation of the positive charge, rendering the peptide bond unrecognizable to protease active sites. Studies on antimicrobial peptides (AMPs) have demonstrated that substituting L-Lys/L-Arg with L-Dap extends the proteolytic half-life from minutes to over 24 hours in human plasma[3][4].

pH-Responsive Membrane Targeting

A lesser-known but highly impactful property of the Dap side chain is its unique acid dissociation constant. While the side-chain amine of Lysine has a pKa of ~10.5 (remaining permanently cationic at physiological pH), the β -amine of Dap has a significantly depressed pKa of ~6.7 due to the electron-withdrawing proximity of the peptide backbone[5].

This allows Dap-modified peptides to act as smart, pH-responsive biosensors. At physiological pH (7.4), the Dap side chain is largely deprotonated (neutral), minimizing off-target binding and hemolytic toxicity to healthy mammalian cells. However, in weakly acidic microenvironments—such as tumor matrices or bacterial infection sites (pH 6.0)—the β -amine protonates. This sudden shift to a net-positive charge triggers high-affinity electrostatic binding to negatively charged bacterial or endosomal membranes, facilitating targeted lysis or cellular uptake[5][6].

Diagram 2: pH-responsive membrane targeting mechanism of Dap-modified peptides.

Quantitative Data Summary

The table below summarizes the physicochemical and biological impact of replacing canonical basic amino acids with Dap (derived from H-Dap(Z)-OMe) in therapeutic peptide design.

| Amino Acid Residue | Side Chain Length | Side Chain pKa | Proteolytic Half-Life (Trypsin) | Hemolytic Toxicity |

| L-Lysine (Canonical) | 4 carbons | ~10.5 | < 30 mins | Moderate |

| L-Arginine (Canonical) | 3 carbons + Guanidino | ~12.5 | < 30 mins | High |

| L-Dap (Unnatural) | 1 carbon | ~6.7 | > 24 hours | Low |

(Data synthesized from comparative AMP stability and biosensor studies[4][5])

Experimental Methodology: Synthesis of a Dap-Lipopeptide Intermediate

To ensure high-fidelity integration of H-Dap(Z)-OMe into novel drug scaffolds, the following self-validating protocol details the N- α derivatization and subsequent C-terminal deprotection. This workflow is commonly used to attach lipophilic tails (e.g., octanoic acid) to the α -amine while preserving the β -amine for later orthogonal functionalization.

Step 1: N- α Amide Coupling

-

Objective: Couple Octanoic acid to the free α -amine of H-Dap(Z)-OMe·HCl.

-

Causality of Reagents: HATU is selected over standard carbodiimides (like EDC) because its HOAt leaving group drastically accelerates the reaction and minimizes racemization at the chiral α -carbon. DIPEA is used as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated ester.

-

Procedure:

-

Dissolve Octanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to pre-activate the acid.

-

Add H-Dap(Z)-OMe·HCl (1.0 eq) to the mixture.

-

Stir at room temperature for 2 hours.

-

-

In-Process Control (IPC): Monitor via LC-MS (ESI+). The reaction is complete when the starting material peak ( [M+H]+=253.1 ) is fully consumed and the product mass ( [M+H]+=379.2 ) dominates.

Step 2: C-Terminal Saponification

-

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid (Octanoyl-Dap(Z)-OH) for subsequent peptide extension.

-

Causality of Reagents: Lithium hydroxide (LiOH) provides a mild source of hydroxide ions. Unlike harsh acidic hydrolysis or refluxing NaOH, cold LiOH selectively cleaves the methyl ester without degrading the base-sensitive Cbz carbamate on the β -amine.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H 2 O.

-

Cool the solution to 0°C in an ice bath.

-

Add LiOH·H 2 O (1.5 eq) portion-wise.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

-

In-Process Control (IPC): Monitor via LC-MS. Ensure the ester mass ( [M+H]+=379.2 ) shifts to the free acid mass ( [M+H]+=365.2 ).

-

Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate, driving the product into the organic layer during ethyl acetate extraction.

Conclusion

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is far more than a simple structural spacer; it is a strategic tool for molecular editing. By leveraging its orthogonal protecting groups, chemists can seamlessly integrate L-Dap into complex architectures. The resulting molecules benefit from profound resistance to enzymatic degradation and unique pH-responsive charge dynamics, making H-Dap(Z)-OMe an indispensable asset in the development of next-generation therapeutics, from targeted AMPs to advanced calcimimetics.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Upacicalcet | C11H14ClN3O6S | CID 53374467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kvinzo.com [kvinzo.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Melting Point of (S)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester, a key intermediate in the synthesis of complex peptides and pharmaceutical agents. In the absence of extensive literature data for this specific molecule, this guide establishes a framework for its characterization based on first principles, data from structurally analogous compounds, and robust, self-validating experimental protocols. We delve into the causal relationships between the molecular structure, including the pivotal role of the benzyloxycarbonyl (Cbz) protecting group, and the expected thermal behavior. This document is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge to confidently assess the thermal properties of this and similar chiral building blocks, ensuring the integrity and stability of their synthetic intermediates and final products.

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a bespoke building block in modern organic synthesis, particularly in the construction of peptidomimetics and other complex nitrogen-containing molecules. Its utility is defined not only by its chemical reactivity but also by its physical properties, among which thermal stability and melting point are paramount. These parameters govern critical aspects of its handling, purification, storage, and reaction scalability. An understanding of the melting point provides a reliable indicator of purity, while knowledge of the thermal stability is crucial for preventing degradation during synthesis and storage, thereby ensuring the quality and safety of the final pharmaceutical product.

The molecular architecture of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester, featuring a free amine, a Cbz-protected amine, and a methyl ester, presents a unique interplay of functional groups that dictates its thermal behavior. The Cbz group, in particular, is known for its stability under a range of conditions, yet its thermal lability is a key consideration.[1][2] This guide will dissect these structural contributions and provide a roadmap for their experimental determination.

Physicochemical Properties and Expected Thermal Behavior

Predicted Melting Point

The melting point of a crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range.[3] Based on structurally similar protected diaminopropionic acid derivatives, a melting point in the range of 50-150 °C could be anticipated. For instance, Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid is reported to have a melting point of 52-60 °C.[4] It is important to note that the presence of different protecting groups and the free amine in our target molecule will significantly influence the crystal lattice energy and thus the melting point. Most Cbz-protected amino acids are crystalline solids.[]

Anticipated Thermal Stability

The thermal stability of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is primarily dictated by the lability of the Cbz protecting group. The Cbz group is generally stable at room temperature but can be cleaved under various conditions, including catalytic hydrogenolysis, strong acids, and, pertinently, at elevated temperatures.[1][2][6] Thermal decomposition is likely to initiate with the cleavage of the Cbz group, proceeding via a carbamate fragmentation to release toluene and carbon dioxide, liberating the free amine.

The presence of a free amine in the molecule could potentially influence its decomposition pathway. At elevated temperatures, intramolecular or intermolecular reactions, such as cyclization or polymerization, might occur post-deprotection.

Experimental Determination of Melting Point: A Self-Validating Protocol

A precise and reproducible melting point determination is a cornerstone of compound characterization. The following protocol outlines a robust method for obtaining this critical data point.

Capillary Melting Point Determination

The capillary method is a fundamental and widely used technique for determining the melting point of a solid.[7]

Protocol:

-

Sample Preparation: Ensure the sample of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to obtain a rough estimate. A fresh sample must be used for the accurate determination.[8]

-

Accurate Determination: Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[7]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[3]

Causality Behind Experimental Choices:

-

Dry Sample: Moisture can act as an impurity, depressing and broadening the melting range.

-

Fine Powder and Tight Packing: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.

Comprehensive Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide quantitative information about the thermal stability and phase transitions of a material.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This is invaluable for determining decomposition temperatures and identifying the presence of volatile components.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester into a clean TGA crucible.[12]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to study the thermal decomposition without oxidative effects.[9]

-

Temperature Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine melting points, enthalpies of fusion, and other phase transitions.[14][15]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Analysis: The melting point is identified as the peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Data Presentation:

| Parameter | Technique | Expected Observation | Significance |

| Melting Range | Capillary Method / DSC | A sharp endothermic peak | Indicator of purity and identity |

| Onset of Decomposition | TGA | Temperature at which mass loss begins | Defines the upper limit of thermal stability |

| Enthalpy of Fusion (ΔHfus) | DSC | Area under the melting endotherm | Energy required to melt the solid |

Visualization of Experimental Workflows:

Caption: Workflow for Capillary Melting Point Determination.

Caption: Workflow for TGA and DSC Analysis.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is expected to be initiated by the cleavage of the benzyloxycarbonyl group. The Cbz group can be removed under various conditions, and thermal cleavage represents one such pathway.[16][17]

The likely mechanism involves the unimolecular fragmentation of the carbamate, proceeding through a six-membered transition state to yield toluene, carbon dioxide, and the corresponding free amine. This process is entropically favored at higher temperatures.

Logical Relationship of Decomposition:

Caption: Proposed Thermal Decomposition Pathway.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and determining the thermal stability and melting point of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester. While direct literature data is sparse, a combination of theoretical understanding based on chemical structure, comparison with analogous compounds, and the application of robust, self-validating experimental protocols for melting point determination, TGA, and DSC will enable researchers to thoroughly characterize this important synthetic intermediate.

It is recommended that these analyses be performed on any new batch of the compound to ensure its purity and stability, which are critical for its successful application in pharmaceutical research and development. The methodologies outlined herein provide a clear and reliable path to achieving this essential characterization.

References

-

Müller-Schulte, D. (1978). Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides. South African Journal of Chemistry, 31, 77-80. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3825-3831. [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

XRF Scientific. (2023, October 12). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

The University of Melbourne. STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). [Link]

-

Center for Biopharma Analysis. Nano DSC for protein characterization. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Guisán, J. M., et al. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 419–422. [Link]

-

D'Souza, L. M., & Boger, D. L. (2017). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 7(84), 53645–53650. [Link]

-

Basso, A., et al. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Letters in Organic Chemistry, 1(2), 144-146. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 13. Nano DSC for protein characterization - Center for Biopharma Analysis [bioanalysis.in]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Note: On-Resin Coupling of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester in Solid-Phase Peptide Synthesis

Mechanistic Rationale & Orthogonal Strategy

In standard Fmoc solid-phase peptide synthesis (SPPS), chain elongation proceeds from the C-terminus to the N-terminus, utilizing N-protected amino acids as acylating agents. However, the incorporation of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester (commonly abbreviated as H-Dap(Z)-OMe ) requires an inversion of this standard paradigm.

Because H-Dap(Z)-OMe possesses a methyl ester-protected carboxyl group and a free α -amino group, it cannot act as an acylating agent. Instead, it functions exclusively as an amine nucleophile . Its primary application in SPPS is the derivatization of resin-bound free carboxyl groups—such as the side chains of Aspartic or Glutamic acid—to generate branched peptides, cross-linked macrocycles, or C-terminal modified peptidomimetics.

The Orthogonal Protection System

To successfully couple H-Dap(Z)-OMe to a specific residue on the resin, a three-dimensional orthogonal protection strategy is required:

-

Main Chain (Fmoc/tBu): Standard transient α -amino protection (Fmoc) and permanent side-chain protection (tBu/Boc).

-

Target Carboxyl (Allyl/Alloc): The specific resin-bound carboxyl group destined for coupling must be protected with an Allyl ester (OAll). This allows for selective palladium-catalyzed deprotection without disturbing the Fmoc or tBu groups[1],[2].

-

Incoming Nucleophile (Cbz/OMe): The side-chain amine of the incoming Dap residue is protected by a Carboxybenzyl (Cbz) group, and its carboxyl by a methyl ester (OMe). Both are highly stable to the piperidine and mild acid conditions used during the remainder of the SPPS workflow.

Activation Kinetics and the "7-Aza Effect"

Coupling an exogenous amine to a sterically restricted, resin-bound carboxyl group is kinetically unfavorable. Furthermore, H-Dap(Z)-OMe is a bulky nucleophile due to the proximity of the Cbz and OMe groups to the α -amine. To overcome this steric hindrance, highly efficient uronium/aminium coupling reagents like HATU are mandatory. HATU converts the resin-bound carboxyl into a highly reactive OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the OAt leaving group provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis and drives the sterically hindered coupling to completion[3],[4].

Experimental Protocol

Materials Required

-

Resin: Peptide-resin containing a selectively deprotectable carboxyl (e.g., Fmoc-Xaa-Glu(OAll)-Yaa-Resin).

-

Nucleophile: H-Dap(Z)-OMe·HCl (3–5 equivalents relative to resin loading).

-

Catalyst & Scavenger: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] and Phenylsilane (PhSiH3)[2].

-

Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Degassed Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

Step 1: Orthogonal Deprotection of the Allyl Ester

Causality: Phenylsilane acts as a highly efficient scavenger for the π -allyl palladium complex, preventing the re-allylation of the liberated carboxyl group[2]. Degassing the DCM is critical to prevent the oxidation of the sensitive Pd(0) catalyst.

-

Swell the peptide-resin in degassed DCM for 20 minutes.

-

In a separate vial, dissolve Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in degassed DCM.

-

Add the catalyst solution to the resin and agitate gently in the dark for 30 minutes at room temperature.

-

Drain and repeat the Pd(PPh3)4 / PhSiH3 treatment for another 30 minutes to ensure quantitative deprotection[2].

-

Wash the resin extensively: DCM (3x), 0.5% DIPEA in DMF (3x) to neutralize any residual acid and wash out palladium byproducts, followed by pure DMF (5x).

Step 2: Carboxyl Activation and Nucleophilic Coupling

Causality: H-Dap(Z)-OMe is commercially supplied as a hydrochloride salt (H-Dap(Z)-OMe·HCl). If it is added directly to the activated ester, the amine remains protonated and non-nucleophilic, resulting in zero coupling. It must be pre-neutralized with an equimolar amount of base.

-

Pre-Activation: To the resin bearing the free carboxyl, add a solution of HATU (3 eq) and DIPEA (6 eq) in DMF. Agitate for 10–15 minutes. Note: Pre-activation ensures the OAt ester is fully formed before the valuable nucleophile is introduced[3].

-

Neutralization: In a separate vial, dissolve H-Dap(Z)-OMe·HCl (3 eq) in a minimal volume of DMF. Add DIPEA (3 eq) and vortex to liberate the free α -amine.

-

Coupling: Add the neutralized H-Dap(Z)-OMe solution to the pre-activated resin.

-

Agitate at room temperature for 2 to 4 hours.

-

Drain the reaction mixture and wash the resin with DMF (4x) and DCM (4x).

Step 3: Self-Validating System (Reaction Monitoring)

Expert Insight: In standard SPPS, the Kaiser (ninhydrin) test is used to monitor the disappearance of resin-bound amines. However, in this protocol, the amine is in solution and the carboxyl is on the resin. The Kaiser test is entirely inapplicable here. To validate the coupling, perform a micro-cleavage:

-

Withdraw ~2 mg of resin and treat with 100 µL of TFA/H2O (95:5) for 1 hour.

-

Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze via LC-MS. Monitor for the mass shift corresponding to the addition of the Dap(Z)-OMe moiety (+270 Da to the deprotected peptide mass).

Workflow Visualization

Workflow for the on-resin orthogonal deprotection and coupling of H-Dap(Z)-OMe.

Quantitative Data & Troubleshooting

Table 1: Coupling Reagent Comparison for Sterically Hindered Amines

Data summarizes relative efficiencies for coupling bulky liquid-phase amines to resin-bound carboxyls.

| Coupling Reagent | Leaving Group | Anchimeric Assistance | Relative Reaction Rate | Epimerization Risk |

| HATU | OAt | Yes (7-Aza effect) | Very Fast | Moderate |

| COMU | Oxyma | Yes (Morpholino) | Very Fast | Low |

| PyBOP | OBt | No | Moderate | Low |

| DIC / HOBt | OBt | No | Slow | Very Low |

Table 2: Troubleshooting Common Workflow Failures

| Observation (via LC-MS) | Mechanistic Cause | Corrective Action |

| Unreacted free carboxyl mass | Amine remains protonated (HCl salt not neutralized). | Ensure exactly 1 eq of DIPEA is added per eq of H-Dap(Z)-OMe·HCl before adding to the resin. |

| Guanidinylation of the incoming amine | Excess HATU reacted directly with H-Dap(Z)-OMe. | Strictly adhere to the 15-minute pre-activation of the resin before adding the amine[3],[4]. |

| Incomplete Allyl deprotection | Oxidation of Pd(0) to inactive Pd(II). | Use strictly degassed DCM. Store Pd(PPh3)4 under Argon and protect the reaction vessel from light[2]. |

References

- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry

- Peptide Coupling Reagents Guide Sigma-Aldrich

- Preference of amino acid residues in the synthesis of cyclic peptides Osaka Yuhigaoka Gakuen (OYG)

- Synthesis of pre-organized cyclic ligands for the Cholera toxin B-subunit Scholarly Public

Sources

Application Note: Selective Deprotection of the Cbz Group from (S)-2-Amino-3-(Cbz-amino)propionic Acid Methyl Ester

Introduction & Scope

(S)-2,3-Diaminopropionic acid (Dap) derivatives are indispensable building blocks in the synthesis of non-natural peptides, peptidomimetics, and biologically active small molecules. The substrate (S)-2-Amino-3-(Cbz-amino)propionic acid methyl ester (commonly abbreviated as H-Dap(Z)-OMe) presents a unique synthetic challenge. It possesses three reactive sites: a free α -amino group, a carboxybenzyl (Cbz or Z) protected β -amino group, and a methyl ester.

The objective of this protocol is to selectively cleave the Cbz protecting group to yield the fully deprotected diamino ester without hydrolyzing the methyl ester or inducing unwanted inter-/intramolecular side reactions.

Scientific Rationale & Causality (E-E-A-T)

When designing a deprotection protocol for H-Dap(Z)-OMe, two primary mechanistic hurdles must be addressed to ensure a self-validating and high-yielding system:

-

Chemoselectivity (Ester Preservation): The Cbz group is traditionally removed via catalytic hydrogenolysis or strong acids. Basic conditions (such as saponification) must be strictly avoided to prevent the hydrolysis of the methyl ester. Hydrogenolysis using Palladium on Carbon (Pd/C) is the gold standard, as it operates under mild conditions that leave the ester intact .

-

The "Trapping" Imperative (Preventing Aminolysis): The most critical aspect of this specific deprotection is the inherent instability of the resulting product. Free 1,2-diamines in the presence of a methyl ester are highly susceptible to aminolysis. If the deprotection is carried out under neutral conditions, the nascent free β -amine will rapidly attack the methyl ester of adjacent molecules, leading to the formation of diketopiperazines or polyamides.

-

Causality: To prevent this degradation, the reaction must be conducted in an acidic medium (typically 2–3 equivalents of HCl in methanol). The acid immediately protonates the newly formed amine, trapping it as a non-nucleophilic ammonium salt and yielding the highly stable (S)-2,3-diaminopropionic acid methyl ester dihydrochloride (H-Dap-OMe • 2HCl).

Mechanistic Workflow Visualization

Caption: Divergent pathways in the deprotection of H-Dap(Z)-OMe highlighting the necessity of acidic trapping.

Comparative Methodologies

Depending on the broader synthetic context (e.g., the presence of reducible functional groups elsewhere in a complex molecule), different strategies can be employed.

| Method | Reagents / Conditions | Selectivity / Functional Group Tolerance | Typical Yield | Key Advantage |

| A. Catalytic Hydrogenolysis | 10% Pd/C, H₂, HCl/MeOH, RT | Excellent for esters. Incompatible with alkenes, alkynes, or benzyl ethers. | >95% | Gold standard; clean reaction with gaseous byproducts (CO₂, toluene). |

| B. Catalytic Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH, 60 °C | Similar to Method A. | 85–90% | Avoids the use of highly flammable hydrogen gas. |

| C. Lewis Acid-Mediated Cleavage | AlCl₃, HFIP, RT | Tolerates reducible groups (halogens, alkenes). Preserves methyl esters. | 85–92% | Metal-free alternative; ideal for complex substrates with reducible moieties. |

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Recommended)

This protocol utilizes hydrogen gas and Pd/C in an acidic methanolic solution to ensure the quantitative formation of the dihydrochloride salt.

Materials:

-

(S)-2-Amino-3-(Cbz-amino)propionic acid methyl ester (1.0 equiv, e.g., 10 mmol, 2.52 g)

-

10% Palladium on Carbon (Pd/C) (10 wt%, 250 mg)

-

1.25 M HCl in Methanol (2.5 equiv, 20 mL)

-

Anhydrous Methanol (30 mL)

Step-by-Step Procedure:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve H-Dap(Z)-OMe in anhydrous methanol.

-

Acidification: Add the 1.25 M HCl in methanol to the solution. Critical Step: This ensures the starting material's free α -amine is protonated and provides excess acid to trap the nascent β -amine as it is generated.

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric; add it strictly under a gentle stream of inert gas (Argon or Nitrogen).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a hydrogen balloon attached to a 3-way stopcock. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitoring: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The reaction is typically complete within 2 to 4 hours. The disappearance of the starting material mass ([M+H]⁺ 253) indicates completion.

-

Workup: Flush the flask with Argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 15 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to precipitate the product as a white solid. Filter and dry under high vacuum to afford (S)-2,3-diaminopropionic acid methyl ester dihydrochloride.

Protocol B: Lewis Acid-Mediated Cleavage (Alternative for Reducible Substrates)

If the molecule contains functional groups sensitive to hydrogenation (e.g., aryl halides, alkenes), the AlCl₃/HFIP system provides a robust, room-temperature alternative that preserves the methyl ester .

Materials:

-

H-Dap(Z)-OMe (1.0 equiv, 1.0 mmol)

-

Aluminum chloride (AlCl₃) (3.0 equiv, 3.0 mmol)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mL)

-

1M HCl in Dioxane (2.5 mL)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of H-Dap(Z)-OMe in HFIP at room temperature, add AlCl₃ in one portion. The mixture will initially form a suspension.

-

Stirring: Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor progression by UPLC-MS.

-

Quenching & Trapping: Once complete, dilute the mixture with dichloromethane (20 mL) to homogenize the solution. To ensure the product is trapped as a stable salt, immediately add 1M HCl in dioxane and stir for 10 minutes.

-

Workup: Concentrate the mixture under reduced pressure to remove HFIP and DCM. Purify the crude residue via reverse-phase chromatography (using dilute HCl modifiers) or trituration to isolate the dihydrochloride salt.

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be validated against the following analytical benchmarks:

-

¹H NMR (D₂O): Confirm the complete disappearance of the aromatic multiplet (7.30–7.40 ppm) and the benzylic CH₂ singlet (~5.10 ppm) corresponding to the Cbz group. The methyl ester singlet must remain intact at ~3.85 ppm.

-

Mass Spectrometry (ESI-MS): The expected exact mass for the free base of H-Dap-OMe is 118.07 Da. Look for the primary [M+H]⁺ peak at m/z 119.1.

References

Application Note: Highly Chemoselective Fmoc Protection of (S)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester

Executive Summary